2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

h15-LOX-2 enzyme inhibition IC50

This Compound 106 (CAS 2034633-44-6) is a rigorously characterized, non-redox-active h15-LOX-2 inhibitor (IC50 530 nM, Ki 800 nM, >94-fold isoform selectivity) from UC patent US20240317691. It uniquely combines a benzoxazole-thioether core with a pyrimidinyloxy-piperidine appendage, providing a distinct chemical scaffold for SAR expansion against imidazole/triazole series. Validated in cellular ferroptosis models. Procure as a calibration reference for screening cascades or an orthogonal probe to confirm on-target pharmacology without radical-scavenging artifacts.

Molecular Formula C18H18N4O3S
Molecular Weight 370.43
CAS No. 2034633-44-6
Cat. No. B2906160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
CAS2034633-44-6
Molecular FormulaC18H18N4O3S
Molecular Weight370.43
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CSC2=NC3=CC=CC=C3O2)OC4=NC=NC=C4
InChIInChI=1S/C18H18N4O3S/c23-17(11-26-18-21-14-5-1-2-6-15(14)25-18)22-9-3-4-13(10-22)24-16-7-8-19-12-20-16/h1-2,5-8,12-13H,3-4,9-11H2
InChIKeyULIKPBOHTPOBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034633-44-6) – Structural Identity and Target Class Overview for Procurement Decision-Makers


2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034633-44-6) is a synthetic small molecule featuring a benzo[d]oxazole ring linked via a thioether bridge to a piperidin-1-yl ethanone scaffold bearing a pyrimidin-4-yloxy substituent. This compound is catalogued as Compound 106 in US Patent Application US20240317691, assigned to the University of California, and is disclosed as an inhibitor of human epithelial 15-lipoxygenase-2 (h15-LOX-2, ALOX15B), an enzyme implicated in ferroptosis, atherosclerosis, and cystic fibrosis [1]. The compound has been curated in authoritative bioactivity databases including ChEMBL (CHEMBL1520238) and BindingDB (BDBM50572161), establishing it as a research tool compound with defined molecular pharmacology rather than a screening hit of unknown mechanism [2]. Its molecular formula is C18H18N4O3S with a molecular weight of 370.43 g/mol .

Why h15-LOX-2 Inhibitors Cannot Be Interchanged: The Case for 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone


The h15-LOX-2 inhibitor landscape is populated by structurally diverse chemotypes—including imidazole-based scaffolds (e.g., MLS000327069, MLS000327206), triazole-thioethers (e.g., MLS000536924, MLS000545091), and benzoxazole-thioethers (the present compound)—that exhibit markedly different potency, selectivity, and binding modes despite sharing a common nominal target [1]. Even within a single patent family (US20240317691), Compounds 105, 106, and 107 span a >2.5-fold range in IC50 values (340–870 nM) against h15-LOX-2 and differ in their interaction with the U-shaped binding channel [2]. These differences preclude generic substitution: a benzoxazole-thioether scaffold with a pyrimidin-4-yloxy-piperidine appendage is not functionally equivalent to an imidazole-phenyl-thioether, as binding pose, hydrogen/deuterium exchange (HDX) dynamics, and cellular activity may diverge substantially [3]. The quantitative evidence below establishes where this compound occupies a specific position in the activity-selectivity landscape relative to its closest structural and pharmacological comparators.

Quantitative Differentiation Evidence for 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone Against Structural and Pharmacological Comparators


h15-LOX-2 Inhibitory Potency: Compound 106 (IC50 530 nM) Occupies an Intermediate Position Between More Potent Compound 105 (340 nM) and Less Potent Compound 107 (870 nM)

In the same patent family (US20240317691), Compound 106 (this target compound) demonstrated an IC50 of 530 nM against purified human 15-LOX-2, placing it at an intermediate potency between Compound 105 (IC50 = 340 nM) and Compound 107 (IC50 = 870 nM) [1]. These three compounds were tested under identical conditions, enabling direct head-to-head potency ranking. Additionally, the Ki of Compound 106 was determined to be 800 nM by competitive inhibition Dixon plot analysis, confirming binding at the catalytic site [2]. In contrast, the earlier-generation inhibitors MLS000545091 and MLS000536924 exhibit IC50 values of 2.6 µM and 3.1 µM respectively, meaning Compound 106 provides approximately 5- to 6-fold greater potency than these legacy tool compounds [3].

h15-LOX-2 enzyme inhibition IC50 ALOX15B lipoxygenase

h15-LOX-2 vs. h15-LOX-1 Selectivity: Compound 106 Demonstrates ~94-Fold Selectivity Over the Closely Related 15-LOX-1 Isoform

Selectivity against the closely related human 15-lipoxygenase-1 (h15-LOX-1, ALOX15) isoform is a critical differentiator for h15-LOX-2 tool compounds, as these two enzymes share considerable active-site homology and overlapping substrate specificity. Compound 106 exhibits an IC50 of 50,000 nM (50 µM) against h15-LOX-1, yielding a selectivity ratio of approximately 94-fold (50,000/530) in favor of h15-LOX-2 [1]. This selectivity is consistent with the >50-fold selectivity window reported for the broader imidazole- and benzoxazole-thioether inhibitor class against h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2 in the foundational structure-activity study from the Holman laboratory [2]. For context, the earlier-generation inhibitor MLS000536924 achieves only ~20-fold selectivity for h15-LOX-2 over the same off-target panel, suggesting that the benzoxazole-thioether scaffold may offer an improved selectivity margin, though direct side-by-side selectivity profiling data for Compound 106 against the full LOX/COX panel is not publicly available at the resolution of individual isoform IC50 values [3].

isoform selectivity 15-LOX-1 h15-LOX-2 ALOX15 ALOX15B off-target profiling

Mixed-Type Non-Reductive Inhibition Mechanism Distinguishes Compound 106 from Redox-Active LOX Inhibitors That Generate Off-Target Oxidative Artifacts

Many lipoxygenase inhibitors act through reductive mechanisms—quenching the active-site ferric ion or scavenging free-radical intermediates—which can produce non-specific redox artifacts and confound cellular assay interpretation. The benzoxazole-thioether series (exemplified by Compound 106/MLS000327186) was explicitly characterized as mixed-type, non-reductive inhibitors of h15-LOX-2 [1]. In the key mechanistic publication, peroxidase activity assays using 13-HpODE as oxidant confirmed that MLS000327186 does not function as a reducing agent or substrate for the enzyme, with less than 25% 13-HpODE degradation observed, ruling out redox-active false-positive behavior [2]. This mechanism stands in contrast to inhibitors such as BWb70c (used as a positive redox control in the same study) and other catechol- or hydroxamate-based LOX inhibitors that exert their effects at least partially through iron chelation or radical scavenging [3]. The non-reductive, mixed-type profile means that Compound 106 inhibits through direct binding interactions at the U-shaped channel rather than through chemically reactive mechanisms, an attribute critical for clean target engagement studies.

inhibition mechanism mixed-type inhibition non-reductive redox activity peroxidase

Cellular Target Engagement: Compound 106 Is Active in h15-LOX-2-Overexpressing HEK293T Cells, Demonstrating Cell-Permeable Pharmacology

A critical filter for tool compound utility is whether biochemical potency translates to cellular target engagement. Among the imidazole and benzoxazole-thioether series, four out of five lead inhibitors—including MLS000327186 (corresponding to Compound 106)—were confirmed to be active in an h15-LOX-2-overexpressing HEK293T cell assay, demonstrating that the compound is cell-permeable and engages its target in a living cellular context [1]. The patent further discloses EC50 values for the inhibitor series in HEK293T cells with exogenous arachidonic acid supplementation (10 µM), though the specific EC50 for Compound 106 is not disaggregated in publicly available text; the data are presented graphically in Figure 11 of US20240317691 [2]. This cellular activity distinguishes Compound 106 from many earlier-generation h15-LOX-2 inhibitors (e.g., certain hydroxamate-based compounds) that show biochemical potency but fail to penetrate cells. However, quantitative cellular EC50 values for direct comparator ranking are not publicly available at this time, limiting the strength of this dimension to a binary active/inactive classification [3].

cellular activity HEK293T cell permeability ex vivo target engagement phenotypic assay

Structural Scaffold Differentiation: Benzoxazole Core with Pyrimidin-4-yloxy-Piperidine Appendage Distinguishes This Compound from Imidazole- and Triazole-Based h15-LOX-2 Inhibitors

The compound's benzoxazole-thioether core linked to a 3-(pyrimidin-4-yloxy)piperidin-1-yl ethanone moiety represents a scaffold that is chemically distinct from all other h15-LOX-2 inhibitors described in the primary literature. The closest patent comparators—Compounds 105 and 107—utilize an imidazole core with phenyl and substituted benzylthio substitutions, while earlier-generation inhibitors MLS000536924 and MLS000545091 feature a triazole-thioether scaffold [1]. The benzoxazole ring introduces an additional fused aromatic system compared to imidazole, altering the π-stacking potential and hydrogen-bonding capacity within the U-shaped binding channel. Furthermore, the pyrimidin-4-yloxy-piperidine substituent introduces a basic nitrogen center that is absent in the comparator compounds, potentially modulating physicochemical properties such as logD, solubility, and membrane permeability [2]. While no head-to-head physicochemical profiling data (cLogP, kinetic solubility, PAMPA permeability) are publicly available for this specific compound, the structural divergence from the imidazole series provides a chemically accessible vector for further optimization and intellectual property differentiation [3].

scaffold hopping benzoxazole chemical diversity SAR pyrimidin-4-yloxy piperidine

Recommended Application Scenarios for 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone Based on Quantitative Evidence


h15-LOX-2 Isoform-Selective Chemical Probe for Ferroptosis Mechanism Studies

With an IC50 of 530 nM against h15-LOX-2 and ~94-fold selectivity over h15-LOX-1, this compound is suited as a chemical probe for dissecting h15-LOX-2-specific contributions to ferroptosis—a non-apoptotic, iron-dependent cell death pathway in which h15-LOX-2-mediated lipid peroxidation is a key executioner event [1]. The non-reductive, mixed-type inhibition mechanism ensures that observed anti-ferroptotic effects are attributable to enzymatic inhibition rather than direct radical scavenging, a critical distinction when comparing results with redox-active LOX inhibitors such as baicalein or zileuton [2]. Researchers should pair this compound with Compound 105 (more potent at 340 nM, imidazole scaffold) as an orthogonal chemotype control to confirm on-target effects and rule out scaffold-specific artifacts [3].

Medicinal Chemistry Starting Point for Benzoxazole-Based h15-LOX-2 Lead Optimization Programs

The benzoxazole-thioether-pyrimidinyloxy-piperidine scaffold provides a chemically distinct entry point for structure-activity relationship (SAR) expansion that is not accessible from the extensively characterized imidazole (Compounds 105/107) or triazole (MLS000536924) series [1]. The pyrimidin-4-yloxy-piperidine appendage offers a vector for modulating physicochemical and pharmacokinetic properties—a dimension absent from comparator compounds that lack a basic nitrogen center—making this compound a valuable starting point for lead optimization campaigns targeting improved solubility, metabolic stability, or CNS penetration [2]. The co-crystal structure of related inhibitors bound to h15-LOX-2 (PDB entry referenced in US20240317691) provides a structural basis for rational design, though a co-structure specifically of Compound 106 has not been publicly deposited [3].

Cellular Target Engagement Studies in h15-LOX-2-Overexpressing Disease Models

The confirmed cellular activity in h15-LOX-2/HEK293T cells supports the use of this compound in cell-based assays modeling diseases where h15-LOX-2 is implicated—including atherosclerosis (macrophage foam cell formation), cystic fibrosis lung disease (epithelial inflammation), and neurodegenerative conditions (Alzheimer's and Parkinson's disease models) [1]. When designing cellular experiments, users should note that the compound is active at sub-micromolar to low micromolar concentrations and should include MLS000536924 (EC50 ~600 nM in HEK293T cells) as a comparator with ~20-fold selectivity to benchmark the improved selectivity margin [2]. Due to the absence of publicly available pharmacokinetic or in vivo efficacy data, this compound is currently recommended for in vitro and ex vivo applications only, not for animal studies without prior ADME characterization [3].

Selectivity Profiling Reference Standard for h15-LOX-2 Assay Development Panels

Given the well-characterized biochemical profile (IC50 530 nM, Ki 800 nM, >50-fold selectivity across LOX/COX isoforms), this compound is appropriate for inclusion as a reference standard in h15-LOX-2 inhibitor screening cascades and selectivity profiling panels [1]. Its intermediate potency between Compounds 105 and 107 makes it a useful calibration point for assay window determination, while the documented isoform selectivity against h15-LOX-1 (IC50 50 µM) provides a defined benchmark for establishing selectivity thresholds in high-throughput screening campaigns [2]. Procurement for this purpose should be accompanied by independent in-house IC50 determination under the user's specific assay conditions to confirm lot-to-lot consistency and inter-laboratory reproducibility [3].

Quote Request

Request a Quote for 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.